N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
Molecular Formula |
C25H29N7O |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C25H29N7O/c1-18-14-19(2)16-20(15-18)28-23-22-17-27-32(21-6-4-3-5-7-21)24(22)30-25(29-23)26-8-9-31-10-12-33-13-11-31/h3-7,14-17H,8-13H2,1-2H3,(H2,26,28,29,30) |
InChI Key |
WVQCFBWLCGFCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Protocol
-
Starting material : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) is hydrolyzed to carboxamide 3 using alcoholic NaOH.
-
Cyclization : Heating 3 with urea at 180°C yields 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ).
-
Chlorination : Treatment of 4 with POCl₃/PCl₅ at reflux generates 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | NaOH (alcoholic), 80°C, 2 h | 85% |
| Cyclization | Urea, 180°C, 4 h | 78% |
| Chlorination | POCl₃/PCl₅, reflux, 6 h | 92% |
Regioselective Amination at Position 4
The 4-chloro group of 5 is substituted with 3,5-dimethylaniline under nucleophilic aromatic substitution (SNAr) conditions.
Substitution with 3,5-Dimethylaniline
-
Reaction : 5 is stirred with 3,5-dimethylaniline (1.2 eq) in THF at 60°C for 12 h.
-
Workup : The product 6 is isolated via column chromatography (hexane:EtOAc = 3:1).
Key Data :
Introduction of the Morpholinoethyl Group at Position 6
The 6-chloro group undergoes substitution with 2-(morpholin-4-yl)ethylamine via SNAr or Buchwald-Hartwig coupling.
Direct Amination
Alternative Coupling Strategy
-
Protection : The 6-chloro group is converted to a boronic ester for Suzuki coupling with morpholinoethyl-substituted aryl halides.
Key Data :
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Direct Amination | DMF, 100°C, 24 h | 65% |
| Catalytic Coupling | Pd(OAc)₂/Xantphos, dioxane, 120°C | 72% |
Final Product Characterization
The target compound is purified via recrystallization (EtOH/H₂O) and characterized by NMR and HRMS.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyrimidine-H), 7.82–7.45 (m, 5H, phenyl-H), 6.92 (s, 2H, dimethylphenyl-H), 3.62 (t, J = 4.8 Hz, 4H, morpholine-H), 2.45 (s, 6H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amination | High regioselectivity | Moderate yields (65–72%) |
| Catalytic Coupling | Higher yields | Requires Pd catalysts |
| Sequential Substitution | Scalable | Multi-step purification |
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl groups, using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily explored for its potential as a kinase inhibitor . It has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a critical role in regulating the cell cycle. By preventing the phosphorylation of target proteins, this compound induces apoptosis in cancer cells, making it a candidate for cancer therapy .
Biological Research
In biological studies, this compound serves as a probe for studying enzyme activities and protein interactions. Its ability to selectively inhibit specific kinases allows researchers to investigate signaling pathways and cellular processes that are critical in various diseases .
Pharmaceutical Development
The compound is also significant in the development of new pharmaceuticals and agrochemicals. Its structural features make it a valuable building block for synthesizing more complex molecules that may exhibit enhanced therapeutic effects or novel biological activities .
Case Study 1: Inhibition of CDK2
Research has demonstrated that this compound effectively inhibits CDK2 activity in vitro. This inhibition leads to decreased cell proliferation in cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Studies focusing on the structure-activity relationship have shown that modifications to the phenyl and morpholine groups can significantly alter the potency and selectivity of this compound against various kinases. Such findings are crucial for optimizing its pharmacological profile .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism involves interactions with key amino acid residues in the kinase domain, leading to conformational changes that inhibit enzyme activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s morpholine moiety distinguishes it from analogs with alkyl or aryl groups at N⁶.
- Steric and Electronic Factors : Chlorine substituents (e.g., in and ) increase electron-withdrawing effects, whereas methyl groups (e.g., ) offer steric hindrance without significantly altering electronic properties.
Research Implications and Limitations
- Gaps in Data : Physicochemical properties (e.g., solubility, logP) and detailed biological activity data for the target compound are absent in the provided evidence.
- Structural Optimization : Comparative studies suggest that substituent choice at N⁶ (e.g., morpholine vs. cyclohexenyl) profoundly impacts drug-likeness and target engagement.
Biological Activity
N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor with implications in cancer therapy.
- Molecular Formula : C25H29N7O
- Molecular Weight : 443.5 g/mol
- IUPAC Name : 4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
The primary mechanism of action for this compound is the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian (OVCAR-4) | 0.18 |
| Lung (NCI-H460) | 0.25 |
| Renal (ACHN) | 0.304 |
These values demonstrate its potency compared to established drugs like Erlotinib . The compound's dual inhibition of EGFR and ErbB2 receptors has been linked to increased apoptosis rates in treated cells, as evidenced by elevated levels of active caspase-3 .
Mechanistic Studies
Further studies have elucidated the cellular mechanisms underlying its anticancer effects. The compound induces cell cycle arrest at the G2/M phase and enhances apoptosis through caspase activation pathways .
Case Studies and Research Findings
A study published in 2019 explored various pyrazolo[3,4-d]pyrimidines and identified this compound as one of the most potent candidates against multiple cancer types . The National Cancer Institute's screening against 60 human cancer cell lines highlighted its broad-spectrum efficacy.
Q & A
Basic Research Questions
Q. How can the synthesis of this pyrazolo[3,4-d]pyrimidine derivative be optimized for reproducibility and scalability?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 53–68% yields for analogous compounds) .
- Use of green solvents (e.g., ethanol or acetonitrile) to minimize environmental impact .
- Continuous flow chemistry for scalable production, as demonstrated for structurally related pyrazolo-pyrimidines .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- X-ray crystallography or NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions .
- HPLC-MS for purity assessment (>95% purity) and detection of byproducts .
- IR spectroscopy to verify functional groups (e.g., morpholine C-O-C stretching at ~1,100 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition assays (e.g., CDK2/4/6 or EGFR kinases) using fluorescence polarization or ATP-competitive binding assays .
- Cell viability assays (MTT or Annexin V staining) in cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting kinase inhibition data across analogs?
- Methodological Answer :
- Compare substituent effects: The 3,5-dimethylphenyl group at N⁴ enhances steric bulk, potentially reducing off-target kinase binding, while the morpholinoethyl group at N⁶ improves solubility but may alter selectivity .
- Use molecular docking simulations (AutoDock Vina) to predict binding modes against kinase ATP pockets .
- Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (t₁/₂), protein binding (SPR or equilibrium dialysis), and metabolic stability using liver microsomes .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability, as shown for morpholine-containing analogs .
- Orthotopic tumor models to evaluate tissue penetration and efficacy in vivo .
Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., apoptosis vs. cell cycle arrest)?
- Methodological Answer :
- Perform time-course experiments with flow cytometry (cell cycle analysis) and Western blotting (cleaved caspase-3, p21) to differentiate mechanisms .
- Use CRISPR/Cas9 knockout models (e.g., p53-null cells) to isolate compound-specific pathways .
Q. What strategies improve selectivity against non-target kinases?
- Methodological Answer :
- Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to exploit hydrophobic pockets in target kinases .
- Conduct kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions and refine substituents .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Assess cell line-specific expression of target kinases via qPCR or proteomics .
- Use isogenic cell pairs (e.g., wild-type vs. kinase-mutant) to isolate compound effects .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
